molecular formula C4HClF2N2 B11770523 2-Chloro-4,6-difluoropyrimidine

2-Chloro-4,6-difluoropyrimidine

Cat. No.: B11770523
M. Wt: 150.51 g/mol
InChI Key: SUPFNMXTAGSTIP-UHFFFAOYSA-N
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Description

2-Chloro-4,6-difluoropyrimidine is an organic compound with the molecular formula C4HClF2N2 It is a derivative of pyrimidine, a heterocyclic aromatic organic compound similar to benzene and pyridine, containing two nitrogen atoms at positions 1 and 3 of the six-membered ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-4,6-difluoropyrimidine typically involves the halogenation of pyrimidine derivatives. One common method includes the reaction of 2,4-dichloropyrimidine with potassium fluoride in the presence of a catalytic amount of dicyclohexano-18-crown-6 in tetraglyme . This reaction facilitates the substitution of chlorine atoms with fluorine atoms, resulting in the formation of this compound.

Industrial Production Methods

Industrial production of this compound often involves large-scale halogenation reactions under controlled conditions to ensure high yield and purity. The use of advanced catalytic systems and optimized reaction conditions, such as temperature and solvent choice, is crucial for efficient production.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-4,6-difluoropyrimidine undergoes various chemical reactions, including:

    Nucleophilic Substitution: The chlorine atom can be substituted by nucleophiles such as amines, thiols, or alkoxides.

    Oxidation and Reduction: Although less common, the compound can participate in oxidation and reduction reactions under specific conditions.

    Coupling Reactions: It can undergo coupling reactions, such as Suzuki coupling, to form more complex molecules.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents (e.g., dimethyl sulfoxide) are commonly used.

    Coupling Reactions: Palladium catalysts, such as palladium(II) acetate, in the presence of triphenylphosphine and a base like potassium carbonate, are typical.

Major Products Formed

    Nucleophilic Substitution: Products include various substituted pyrimidines, depending on the nucleophile used.

    Coupling Reactions:

Scientific Research Applications

2-Chloro-4,6-difluoropyrimidine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Chloro-4,6-difluoropyrimidine involves its interaction with specific molecular targets, such as enzymes and receptors. For instance, derivatives of this compound have been shown to inhibit the activity of certain enzymes involved in inflammatory pathways, such as nuclear factor kappa B (NF-κB) and activator protein 1 (AP-1) . These interactions can lead to the modulation of gene expression and cellular responses, making the compound valuable in therapeutic research.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to the presence of both chlorine and fluorine atoms, which impart specific electronic and steric properties. These properties enhance its reactivity and make it a versatile intermediate in the synthesis of various biologically active compounds.

Properties

IUPAC Name

2-chloro-4,6-difluoropyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4HClF2N2/c5-4-8-2(6)1-3(7)9-4/h1H
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SUPFNMXTAGSTIP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(N=C(N=C1F)Cl)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4HClF2N2
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

150.51 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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